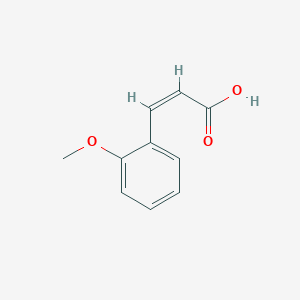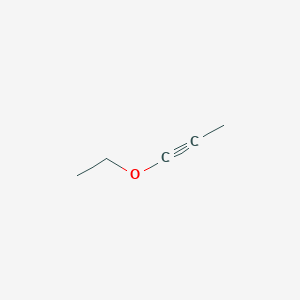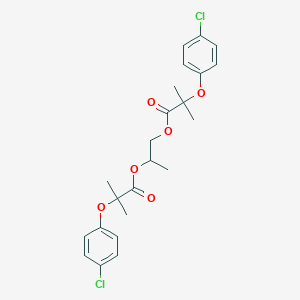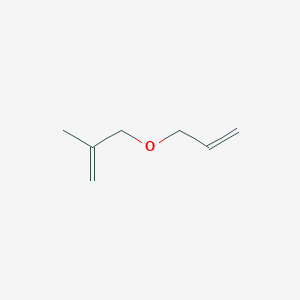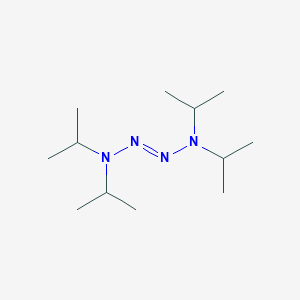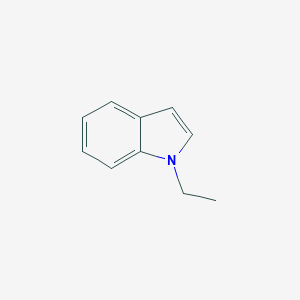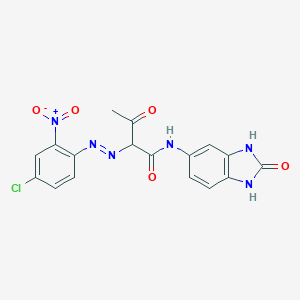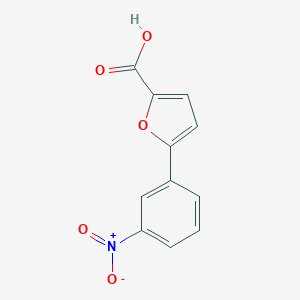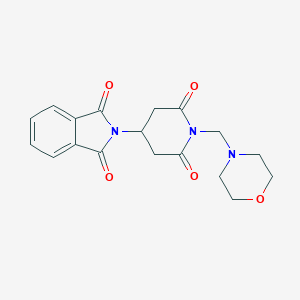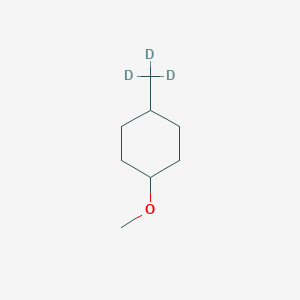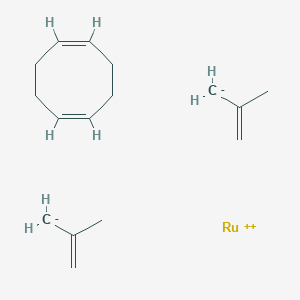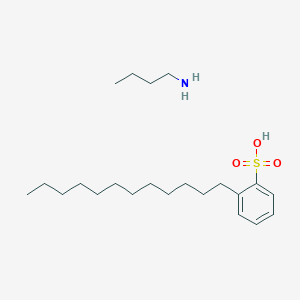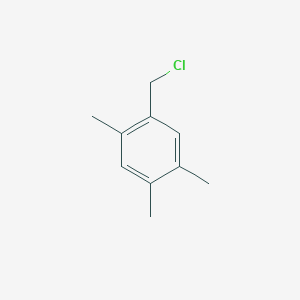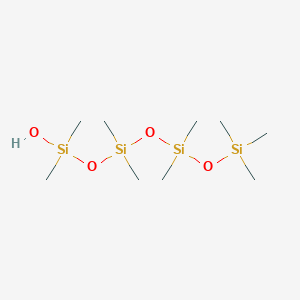
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol, also known as NMDOH, is a chemical compound that belongs to the family of siloxanes. It is widely used in scientific research due to its unique properties and applications.
Mechanism Of Action
The mechanism of action of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is not fully understood, but it is believed to interact with the surface of nanoparticles and modify their properties. 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can also form a self-assembled monolayer on the surface of nanoparticles, which can enhance their stability and prevent aggregation. In addition, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can act as a lubricant in MEMS, reducing friction and wear between moving parts.
Biochemical And Physiological Effects
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has low toxicity and is considered safe for use in scientific research. However, its long-term effects on human health are not well studied. 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has been shown to have a low impact on cellular viability, and it does not induce significant inflammation or oxidative stress.
Advantages And Limitations For Lab Experiments
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has several advantages for use in lab experiments, including its high thermal stability, low surface tension, and low toxicity. It is also easy to handle and has a long shelf life. However, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is relatively expensive compared to other surfactants, and its synthesis requires specialized equipment and expertise.
Future Directions
There are several future directions for the use of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol in scientific research. One direction is the synthesis of functionalized nanoparticles using 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol as a surfactant. Another direction is the use of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol as a coating material for biomedical applications, such as drug delivery and tissue engineering. Additionally, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can be used as a stabilizer for the synthesis of MOFs and as a lubricant for MEMS. Further studies are needed to fully understand the mechanism of action of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol and its long-term effects on human health.
Conclusion
In conclusion, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is a unique chemical compound that has many applications in scientific research. Its high thermal stability, low surface tension, and low toxicity make it an ideal surfactant for the synthesis of nanoparticles, a lubricant for MEMS, and a coating material for biomedical applications. While there is still much to learn about the mechanism of action of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol and its long-term effects on human health, it is clear that this compound has significant potential for future research and development.
Synthesis Methods
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can be synthesized through various methods, including hydrolysis of tetramethyldisiloxane, hydrosilylation of tetramethyldisiloxane, and oxidation of tetramethyldisiloxane. The most common method for synthesizing 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is hydrosilylation of tetramethyldisiloxane with chloroplatinic acid as a catalyst. The reaction takes place at high temperature and pressure, and the purity of the final product is crucial for its application in scientific research.
Scientific Research Applications
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is widely used in scientific research due to its unique properties, such as its high thermal stability, low surface tension, and low toxicity. It is commonly used as a surfactant in the synthesis of nanoparticles, as a lubricant in microelectromechanical systems (MEMS), and as a coating material in biomedical applications. 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has also been used as a solvent in the synthesis of metal-organic frameworks (MOFs) and as a stabilizer in the synthesis of colloidal nanoparticles.
properties
CAS RN |
13176-69-7 |
|---|---|
Product Name |
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol |
Molecular Formula |
C9H28O4Si4 |
Molecular Weight |
312.66 g/mol |
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C9H28O4Si4/c1-14(2,3)11-16(6,7)13-17(8,9)12-15(4,5)10/h10H,1-9H3 |
InChI Key |
CZSXTFUJNVGZFO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Other CAS RN |
13176-69-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



